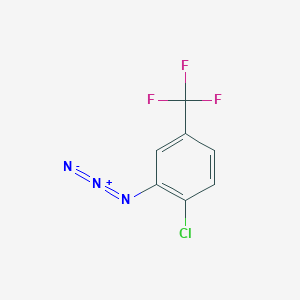
2-Azido-1-chloro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-chloro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-chloro-4-(trifluoromethyl)benzene typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by azidation. The nitration step can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group, which is then reduced to the azido group using appropriate reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-chloro-4-(trifluoromethyl)benzene undergoes various types of reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Azido-1-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of azido groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azido-1-chloro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the azido group can participate in click chemistry reactions, which are used to label and study biomolecules. The trifluoromethyl group can enhance the compound's stability and lipophilicity, making it useful in drug design.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group can react with alkynes in the presence of a copper(I) catalyst to form triazole rings, which are useful in bioconjugation and drug delivery.
Drug Design: The trifluoromethyl group can interact with various biological targets, enhancing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
2-Azido-1-chloro-4-(trifluoromethyl)benzene is unique due to its combination of azido, chloro, and trifluoromethyl groups on a benzene ring. Similar compounds include:
2-Azido-1-fluoro-4-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-1-bromo-4-(trifluoromethyl)benzene: Similar structure but with a bromine atom instead of chlorine.
2-Azido-1-iodo-4-(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of chlorine.
These compounds differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
2-azido-1-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUXXPAOZPOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














